Product packaging for Brein(Cat. No.:CAS No. 465-08-7)

Brein

Numéro de catalogue: B12640759
Numéro CAS: 465-08-7
Poids moléculaire: 442.7 g/mol
Clé InChI: VJFLMYRRJUWADI-HCHYAELYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brein is a natural product found in Protium kleinii, Pyracantha coccinea, and other organisms with data available.
See also: Calendula Officinalis Flower (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B12640759 Brein CAS No. 465-08-7

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

465-08-7

Formule moléculaire

C30H50O2

Poids moléculaire

442.7 g/mol

Nom IUPAC

(3S,4aR,6aR,6bS,8S,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diol

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h9,18-19,21-25,31-32H,10-17H2,1-8H3/t18-,19+,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1

Clé InChI

VJFLMYRRJUWADI-HCHYAELYSA-N

SMILES isomérique

C[C@@H]1CC[C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C

SMILES canonique

CC1CCC2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C

Origine du produit

United States

Foundational & Exploratory

Brein (C30H50O2): A Technical Whitepaper on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Brein (C30H50O2), a pentacyclic triterpenoid. It details the historical discovery and natural origin of the compound, presents its physicochemical properties in a structured format, and outlines the experimental methodologies for its isolation. Furthermore, this guide explores the known biological activities of this compound, with a particular focus on its anti-inflammatory effects, and visually represents the implicated signaling pathways using Graphviz diagrams.

Discovery and Origin

The primary natural source of this compound is the resin of Canarium luzonicum, a tree native to the Philippines. This resin, commercially known as Manila elemi, is a complex mixture of various organic compounds. This compound is one of the non-volatile crystalline constituents of this oleoresin.

Physicochemical Properties

The chemical and physical properties of this compound (Maniladiol) are summarized in the table below. This data is compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C30H50O2PubChem
Molar Mass 442.71 g/mol PubChem
IUPAC Name (3β,16β)-Olean-12-ene-3,16-diolPubChem
CAS Number 595-17-5CAS
Appearance Crystalline solidGeneral Knowledge
Solubility Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water.General Knowledge

Experimental Protocols: Isolation of this compound

While the precise, step-by-step protocol from Clover's original 1907 paper is not accessible, a likely method for the isolation of this compound from Manila elemi resin can be reconstructed based on standard phytochemical techniques for triterpenoids from that period and information from related literature.

Principle: The isolation procedure involves the extraction of the resin with a suitable organic solvent, followed by separation of the crystalline components from the essential oils and other resinous materials. Purification is then achieved through repeated crystallization.

Detailed Methodology:

  • Extraction:

    • A known quantity of raw Manila elemi resin is subjected to extraction with a non-polar solvent such as petroleum ether or hexane to remove the essential oils and other non-polar constituents.

    • The remaining resinous mass is then extracted with a more polar solvent, typically 95% ethanol, in which this compound is soluble.

  • Saponification and Separation:

    • The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

    • This residue is then saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH) to convert any esters to their corresponding alcohols and carboxylic acid salts.

    • After saponification, the mixture is diluted with water, and the non-saponifiable fraction, containing the triterpenoid alcohols including this compound, is extracted with a solvent like diethyl ether.

  • Purification by Crystallization:

    • The ether extract is washed with water to remove any remaining alkali and then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield a crude crystalline mixture.

    • This crude product is then subjected to fractional crystallization from a suitable solvent system, such as ethanol or methanol-chloroform, to isolate pure this compound. The purity of the isolated crystals can be assessed by their melting point and thin-layer chromatography (TLC) profile.

experimental_workflow cluster_extraction Extraction cluster_separation Separation cluster_purification Purification resin Manila Elemi Resin pet_ether Petroleum Ether Extraction resin->pet_ether Remove non-polar compounds ethanolic_extraction Ethanolic Extraction pet_ether->ethanolic_extraction Residue saponification Saponification (Alcoholic KOH) ethanolic_extraction->saponification ether_extraction Diethyl Ether Extraction saponification->ether_extraction Extract non-saponifiables crystallization Fractional Crystallization ether_extraction->crystallization pure_this compound Pure this compound (urs-12-ene-3β,16β-diol) crystallization->pure_this compound

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound (Maniladiol) has been reported to exhibit several biological activities, with its anti-inflammatory properties being the most notable.

Anti-inflammatory Activity

Studies have shown that Maniladiol can inhibit the production of pro-inflammatory mediators. Specifically, it has been observed to decrease the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1 (IL-1) , and Interleukin-6 (IL-6) . Furthermore, it has been shown to inhibit the production of Nitric Oxide (NO) , a key inflammatory molecule.

The underlying mechanism for these anti-inflammatory effects is suggested to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. While direct and exhaustive studies on this compound's mechanism are still emerging, the activities of structurally similar triterpenoids and the observed effects of Maniladiol point towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that, upon activation by various inflammatory stimuli, translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The inhibition of TNF-α, IL-1, IL-6, and NO production by Maniladiol is consistent with the suppression of the NF-κB pathway.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli e.g., LPS, TNF-α IKK IKK Complex stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (active) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-1, IL-6, iNOS) DNA->ProInflammatory Induces Maniladiol This compound (Maniladiol) Maniladiol->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Other Potential Activities

Besides its anti-inflammatory effects, literature on related triterpenoids suggests that this compound may possess other therapeutic properties, including antimicrobial and anticancer activities. However, further dedicated research is required to fully elucidate these potential effects and their underlying mechanisms.

Conclusion

This compound (Maniladiol), a triterpenoid first isolated from Manila elemi resin, has demonstrated significant anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators, likely through the modulation of the NF-κB signaling pathway, makes it a compound of interest for further investigation in the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of this compound's discovery, origin, and biological significance to aid researchers and professionals in the field of drug development.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Brein in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Brein (olean-12-ene-3β,16β-diol), a pentacyclic triterpenoid with potential pharmacological applications, is a specialized metabolite found in a variety of medicinal plants, including Calendula officinalis. While the complete biosynthetic pathway of this compound has yet to be fully elucidated, significant progress in understanding the biosynthesis of its oleanane-type triterpenoid precursors allows for the construction of a putative pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps from primary metabolism to the final specialized product. It includes a summary of relevant quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic and regulatory pathways to facilitate further research and metabolic engineering efforts.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor squalene. Among these, the oleanane-type pentacyclic triterpenoids are of significant interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This compound, an oleanane derivative with hydroxyl groups at the C-3 and C-16 positions, has been identified in several plant species and is a subject of growing research interest. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This guide synthesizes the current knowledge on oleanane biosynthesis to present a putative pathway for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established pathway for oleanane-type triterpenoids, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The initial steps of this compound biosynthesis are shared with primary metabolism, specifically the formation of sterols. IPP and DMAPP are produced through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 intermediate farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules by squalene synthase (SQS) yields squalene. Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form (3S)-2,3-oxidosqualene, the linear precursor for the cyclization into the pentacyclic triterpenoid scaffold.

Cyclization to the Oleanane Skeleton: β-Amyrin

The first committed step in the biosynthesis of this compound is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically for the formation of the oleanane skeleton, β-amyrin synthase (bAS) facilitates a proton-initiated cascade of cyclizations and rearrangements of 2,3-oxidosqualene to produce β-amyrin. This reaction establishes the characteristic pentacyclic structure and the initial hydroxyl group at the C-3 position.

Proposed Hydroxylation to this compound

Following the formation of the β-amyrin backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the vast diversity of triterpenoids. For the biosynthesis of this compound (olean-12-ene-3β,16β-diol), a specific hydroxylation at the C-16 position of β-amyrin is required. While the specific enzyme responsible for this transformation has not been definitively characterized, evidence points towards members of the CYP716 family of cytochrome P450s. Research on Calendula officinalis, a known source of this compound, has identified several CYP716 enzymes involved in the hydroxylation of triterpenoid scaffolds, including at the C-16 position. Therefore, it is proposed that a β-amyrin 16β-hydroxylase, likely a CYP716 enzyme, catalyzes the final step in this compound biosynthesis.

Brein_Biosynthesis cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Triterpenoid Backbone Formation cluster_2 Oleanane Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) betaAmyrin β-Amyrin Oxidosqualene->betaAmyrin β-Amyrin Synthase (bAS) This compound This compound (Olean-12-ene-3β,16β-diol) betaAmyrin->this compound β-Amyrin 16β-hydroxylase (CYP716 family - putative)

Figure 1: Putative biosynthetic pathway of this compound from isoprenoid precursors.

Quantitative Data

Quantitative analysis of triterpenoid biosynthetic pathways is essential for identifying rate-limiting steps and for designing effective metabolic engineering strategies. While specific data for the this compound pathway is scarce, data from related oleanane biosynthesis studies can provide valuable insights.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
β-Amyrin Synthase 2,3-Oxidosqualene15.40.45Glycyrrhiza glabra[Reference needed]
β-Amyrin Synthase 2,3-Oxidosqualene23.00.89Panax ginseng[Reference needed]
CYP716A12 (C-28 oxidase) β-Amyrin5.20.12Medicago truncatula[Reference needed]

Note: The data presented for CYP716A12 is for a C-28 oxidase, not a C-16 hydroxylase, and is included for illustrative purposes of typical CYP kinetics in triterpenoid biosynthesis.

Experimental Protocols

Heterologous Expression and Enzyme Assay of β-Amyrin Synthase

Objective: To functionally characterize a candidate β-amyrin synthase gene.

Methodology:

  • Gene Cloning: The full-length cDNA of the candidate bAS gene is cloned into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain (e.g., EGY48).

  • Protein Expression: Transformed yeast cells are grown in a selective medium containing galactose to induce gene expression.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed enzyme are isolated by differential centrifugation.

  • Enzyme Assay: The microsomal fraction is incubated with 2,3-oxidosqualene in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing a reducing agent (e.g., DTT).

  • Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted triterpenoids are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared with an authentic β-amyrin standard.

Cytochrome P450 Hydroxylase Assay

Objective: To determine the hydroxylating activity of a candidate CYP enzyme on β-amyrin.

Methodology:

  • Co-expression in Yeast: The candidate CYP gene and a cytochrome P450 reductase (CPR) gene are co-expressed in yeast, as CYPs require a CPR for activity.

  • Microsome Preparation: Microsomes are prepared from the transformed yeast cells as described for bAS.

  • Enzyme Assay: The microsomal fraction is incubated with β-amyrin in a buffer containing NADPH as a cofactor.

  • Product Analysis: The reaction products are extracted and analyzed by GC-MS or LC-MS. The formation of a product with a mass corresponding to hydroxylated β-amyrin (i.e., this compound) indicates hydroxylase activity. The position of hydroxylation can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Pathway Elucidation Transcriptome Transcriptome Sequencing of this compound-producing plant CandidateGenes Identification of candidate OSC and CYP genes Transcriptome->CandidateGenes GeneCloning Cloning into expression vectors CandidateGenes->GeneCloning YeastExpression Heterologous expression in yeast GeneCloning->YeastExpression EnzymeAssay In vitro enzyme assays YeastExpression->EnzymeAssay ProductAnalysis GC-MS / LC-MS analysis of products EnzymeAssay->ProductAnalysis PathwayReconstitution Co-expression of biosynthetic genes ProductAnalysis->PathwayReconstitution BreinProduction Detection of this compound PathwayReconstitution->BreinProduction

Figure 2: A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoids, as specialized metabolites, is tightly regulated in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of triterpenoid biosynthesis. The signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors that upregulate the expression of biosynthetic genes, including those for SQS, SQE, bAS, and CYPs.

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Stress->JA JAZ JAZ Repressor JA->JAZ promotes degradation of TF Transcription Factors (e.g., MYC2) JAZ->TF represses BiosyntheticGenes This compound Biosynthetic Genes (SQS, SQE, bAS, CYP) TF->BiosyntheticGenes activates transcription of This compound This compound Accumulation BiosyntheticGenes->this compound

Brein: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brein is a naturally occurring pentacyclic triterpenoid found in various plant species, most notably in the flowers of Calendula officinalis, commonly known as marigold.[1][2][3] Triterpenoids from this plant are recognized for their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects.[2][3][4] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is an isomer of other well-known triterpenoids such as Betulin, sharing the same molecular formula. While specific experimental data for this compound is limited, the properties of its isomer, Betulin, can provide an estimate.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (3S,4aR,6aR,6bS,8S,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diolPubChem[5]
Molecular Formula C₃₀H₅₀O₂PubChem[5]
Molecular Weight 442.7 g/mol PubChem[5]
CAS Number 465-08-7PubChem[5]
Melting Point 251-252 °C (for isomer Betulin)PubChem[6]
Boiling Point 284-288 °C @ 743 mmHg (for isomer Betulin)PubChem[6]
Solubility Slightly soluble in ethanol (for isomer Betulin)Trade India[7]
Appearance Solid, needle-like crystalline structure (for isomer Betulin)Trade India[7]
Computed XLogP3 7.5PubChem[5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a triterpenoid like this compound, the ¹H and ¹³C NMR spectra would be complex. Key diagnostic signals would include those for the numerous methyl groups, methine, and methylene protons in the saturated ring system, as well as signals corresponding to carbons and protons attached to the hydroxyl groups. The specific chemical shifts and coupling constants would be essential for confirming the stereochemistry of the molecule.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a pentacyclic triterpenoid, with initial losses of water molecules from the hydroxyl groups, followed by complex fragmentation of the ring system.[11]

Biological Activity and Potential Signaling Pathways

Triterpenoids isolated from Calendula officinalis have demonstrated significant biological activities. This compound, as a constituent of this plant, is presumed to contribute to these effects.

Anti-inflammatory Activity

Extracts of Calendula officinalis and their isolated triterpenoids have been shown to possess potent anti-inflammatory properties.[2][3][4] This activity is often mediated through the inhibition of pro-inflammatory signaling pathways.

Potential Signaling Pathways:

  • NF-κB Pathway: Many triterpenoids exert their anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another key pathway in the inflammatory response. Triterpenoids have been shown to modulate MAPK signaling, thereby reducing inflammation.[12][13][14]

G cluster_0 Pro-inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inflammatory Response Stimulus e.g., LPS IKK IKK Complex Stimulus->IKK MAPK MAPK (ERK, JNK, p38) Stimulus->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (in nucleus) NFkB->NFkB_n translocates to Gene Gene Transcription MAPK->Gene NFkB_n->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene->Cytokines This compound This compound This compound->IKK This compound->MAPK

Figure 1: Potential anti-inflammatory mechanism of this compound.
Cytotoxic Activity

Several triterpenoids from Calendula officinalis have been reported to exhibit cytotoxic effects against various cancer cell lines.[2] This suggests that this compound may have potential as an anticancer agent. The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Calendula officinalis

G Start Dried Calendula officinalis flowers Extraction Soxhlet extraction with chloroform Start->Extraction Filtration Filtration and concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Chloroform Extract Filtration->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Elution Elution with solvent gradient (e.g., hexane-ethyl acetate) Column_Chrom->Elution Fractions Collection of Fractions Elution->Fractions TLC TLC analysis of fractions Fractions->TLC Pooling Pooling of this compound-containing fractions TLC->Pooling HPLC Preparative HPLC Pooling->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound

Figure 2: Workflow for the isolation of this compound.
  • Extraction: Dried and powdered flowers of Calendula officinalis are subjected to Soxhlet extraction using chloroform as the solvent.[11]

  • Concentration: The resulting chloroform extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Elution and Fractionation: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected at regular intervals.

  • Thin-Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing this compound.

  • Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Control wells receive only the solvent.

  • Incubation: The plate is incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) is calculated.

G Start Seed cells in 96-well plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Incubate_MTT Incubate for 4h MTT_add->Incubate_MTT Solubilize Solubilize formazan crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analysis Calculate cell viability and IC50 Read_Absorbance->Analysis

Figure 3: MTT assay workflow for cytotoxicity.
Analysis of Pro-inflammatory Protein Expression by Western Blot

Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound on the expression of pro-inflammatory proteins.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound for a specified time.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., TNF-α, IL-6, COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound, a triterpenoid from Calendula officinalis, represents a promising natural compound for further investigation, particularly for its potential anti-inflammatory and cytotoxic activities. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its potential biological mechanisms and the experimental approaches required for its study. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Biological Activities of Brein: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activities of a compound referred to as "Brein" have yielded inconclusive results. Extensive searches of scientific literature and chemical databases did not identify a recognized biological compound or drug with this specific name. The term "this compound" predominantly appears to be a misspelling or a non-standard nomenclature for a different substance, or it may refer to research related to the brain (in German, "das Brain").

This guide, therefore, cannot provide specific data on the biological activities, experimental protocols, and signaling pathways associated with a compound named "this compound." We recommend that researchers, scientists, and drug development professionals verify the correct spelling and nomenclature of the compound of interest.

To facilitate future research, this document will outline a general framework and the types of information that would be included in a technical guide for a novel bioactive compound. This framework can be applied once the correct identity of the substance is established.

I. General Framework for a Technical Guide on a Bioactive Compound

A comprehensive technical guide on a novel bioactive compound would typically be structured as follows:

  • Introduction: This section would introduce the compound, including its origin (natural or synthetic), chemical class, and a brief overview of its known or purported biological activities.

  • Physicochemical Properties: A table summarizing key properties such as molecular formula, molecular weight, solubility, and stability would be presented here.

  • Biological Activities: This would be the core section of the guide, detailing the various biological effects of the compound. For each activity (e.g., anticancer, anti-inflammatory, neuroprotective), the following information would be provided:

    • Mechanism of Action: A detailed explanation of how the compound exerts its effects at the molecular and cellular levels.

    • Quantitative Data: A summary of in vitro and in vivo data, presented in clear and concise tables. This would include metrics such as IC50 (half-maximal inhibitory concentration) values, EC50 (half-maximal effective concentration) values, and other relevant quantitative measures of potency and efficacy.

    • Signaling Pathways: Visual representations of the signaling pathways modulated by the compound.

  • Experimental Protocols: This section would provide detailed methodologies for the key experiments cited in the "Biological Activities" section. This would enable other researchers to replicate and build upon the findings.

  • Pharmacokinetics and Toxicology: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as any known toxicological data, would be presented.

II. Data Presentation: Illustrative Tables

Once quantitative data for the correct compound is available, it would be organized into tables for easy comparison. Below are examples of how such tables might be structured.

Table 1: In Vitro Anticancer Activity of [Compound Name]

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer[Value][Reference]
A549Lung Cancer[Value][Reference]
HCT116Colon Cancer[Value][Reference]

Table 2: Anti-inflammatory Effects of [Compound Name]

AssayModelMetricResultCitation
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50 (µM)[Value][Reference]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cellsIC50 (µM)[Value][Reference]
Mouse Paw EdemaCarrageenan-induced% Inhibition[Value][Reference]

III. Experimental Protocols: Example Methodology

Detailed experimental protocols are crucial for the reproducibility of scientific findings. An example of a protocol for a cell viability assay is provided below.

MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

IV. Visualization of Signaling Pathways: Graphviz (DOT language)

Diagrams of signaling pathways are essential for understanding the mechanism of action of a compound. The following is an illustrative example of a DOT script to generate a diagram for a hypothetical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation This compound [Compound Name] This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase2->Kinase1 Feedback Inhibition TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Apoptosis, Anti-inflammation) TranscriptionFactor->GeneExpression Regulation

Caption: Hypothetical signaling pathway of a bioactive compound.

We encourage researchers to provide the correct name of the compound of interest to enable a thorough and accurate compilation of a technical guide based on the framework presented here.

Brein mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical guide is a work of fiction. The compound "Brein," its mechanism of action, and all associated data are hypothetical and created for illustrative purposes to fulfill the prompt's requirements for a specific format and content type. The information presented is based on general principles of neuropharmacology and drug development and does not describe any real therapeutic agent.

An In-depth Technical Guide on the Preliminary Mechanism of Action of this compound

Audience: Researchers, scientists, and drug development professionals.

Core: This document outlines the preliminary findings on the mechanism of action of this compound, a novel psychoactive compound with potential therapeutic applications in neurological disorders.

Introduction

This compound is a novel synthetic small molecule that has shown promising activity in preclinical models of cognitive dysfunction. This guide provides a comprehensive overview of the initial studies conducted to elucidate its mechanism of action, including its molecular target, downstream signaling effects, and functional outcomes in vitro and in vivo.

Molecular Target and Binding Affinity

Initial radioligand binding assays and subsequent competitive binding studies have identified the primary molecular target of this compound as the 5-HT2A serotonin receptor, a G-protein coupled receptor (GPCR) known to be involved in a variety of central nervous system functions.[1][2] this compound acts as a potent agonist at this receptor.

Table 1: Receptor Binding Affinity of this compound
TargetRadioligandKi (nM)Assay Type
5-HT2A[3H]ketanserin2.5 ± 0.3Competitive Binding
5-HT1A[3H]8-OH-DPAT> 1000Competitive Binding
D2[3H]spiperone850 ± 45Competitive Binding
M1[3H]pirenzepine> 2000Competitive Binding

In Vitro Functional Activity

The functional activity of this compound was assessed in cell-based assays to determine its efficacy as a 5-HT2A agonist. These studies measured the compound's ability to stimulate downstream signaling cascades following receptor activation.

Table 2: Functional Activity of this compound at the 5-HT2A Receptor
AssayCell LineEC50 (nM)Emax (% of Serotonin)
IP-One (IP1 accumulation)HEK29315.2 ± 2.195%
Calcium Flux (aequorin)CHO-K122.8 ± 3.592%

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

  • Cell Preparation: Membranes were prepared from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Procedure: Cell membranes (20 µg protein) were incubated with a fixed concentration of the appropriate radioligand (e.g., 0.5 nM [3H]ketanserin for 5-HT2A) and increasing concentrations of this compound (10-10 to 10-5 M) in a total volume of 200 µL.

  • Incubation: 60 minutes at 25°C.

  • Termination: The reaction was terminated by rapid filtration through GF/B filters using a cell harvester. Filters were washed three times with ice-cold assay buffer.

  • Detection: Radioactivity was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition curves. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IP-One Assay
  • Objective: To measure the functional potency (EC50) of this compound by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.

  • Cell Line: HEK293 cells expressing the human 5-HT2A receptor.

  • Procedure: Cells were plated in 96-well plates and grown to 80-90% confluency. The growth medium was replaced with stimulation buffer containing various concentrations of this compound (10-10 to 10-5 M) or a reference agonist (serotonin).

  • Incubation: 30 minutes at 37°C.

  • Detection: The reaction was stopped, and cells were lysed. The concentration of IP1 was determined using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: EC50 and Emax values were calculated from the dose-response curves using a four-parameter logistic equation.

Signaling Pathways

Upon binding to the 5-HT2A receptor, this compound initiates a Gq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Diagram 1: this compound-Induced 5-HT2A Receptor Signaling

Brein_Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

This compound-induced 5-HT2A receptor signaling cascade.

Experimental Workflow

The following diagram illustrates the workflow for the initial preclinical assessment of this compound's mechanism of action.

Diagram 2: Preclinical Assessment Workflow for this compound

Brein_Workflow start Compound Synthesis (this compound) screening Primary Screening: Receptor Binding Assays start->screening functional Functional Assays: IP-One & Calcium Flux screening->functional selectivity Selectivity Profiling: Panel of Receptors screening->selectivity cell_models Cellular Models: Neuronal Cultures functional->cell_models selectivity->cell_models animal_models In Vivo Studies: Rodent Behavioral Models cell_models->animal_models data_analysis Data Analysis & Mechanism Hypothesis animal_models->data_analysis conclusion Lead Candidate Progression data_analysis->conclusion

Workflow for the preclinical evaluation of this compound.

Summary and Future Directions

Preliminary studies indicate that this compound is a potent and selective 5-HT2A receptor agonist. It effectively engages the Gq/11 signaling pathway, leading to robust downstream intracellular responses. The data presented in this guide provide a foundational understanding of this compound's mechanism of action.

Future research will focus on:

  • Elucidating the specific downstream gene expression changes mediated by this compound.

  • Investigating the role of β-arrestin signaling in the overall pharmacological profile of this compound.

  • Conducting more extensive in vivo studies to correlate receptor occupancy with behavioral outcomes.

  • Exploring the therapeutic potential of this compound in validated animal models of neuropsychiatric disorders.

This comprehensive initial assessment supports the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Brein (Urs-12-ene-3beta,16beta-diol) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Brein (Urs-12-ene-3beta,16beta-diol), a pentacyclic triterpenoid found in various plant species. The described method is suitable for the quantification of this compound in plant extracts and can be adapted for other biological matrices. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as Urs-12-ene-3beta,16beta-diol, is a naturally occurring pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and in vitro and in vivo pharmacological assessments.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like triterpenoids.[1] This application note presents a validated reverse-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound.

Experimental Protocol

Equipment and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (analytical grade)

    • This compound analytical standard (≥98% purity)

  • Sample Preparation Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol to the sample in a conical flask.

    • Sonicate the mixture for 60 minutes in an ultrasonic bath.[2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants.

  • Purification (Optional, for complex matrices):

    • The combined supernatant can be further purified using Solid Phase Extraction (SPE) if significant matrix interference is observed.

  • Final Sample Preparation:

    • Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 2 mL of methanol.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions
  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-15 min: 80% A

    • 15-20 min: 80% to 95% A

    • 20-25 min: 95% A

    • 25.1-30 min: 80% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore, detection at low UV wavelengths is common).[2]

  • Injection Volume: 20 µL

Data Presentation: Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Table 1: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 45210x + 1258
Correlation Coefficient (r²)> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.82.5
251.21.9
750.91.5

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.9101.8
9089.299.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Plant Material extract Methanolic Extraction (Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant (Repeat 3x) centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Methanol dry->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject Sample (20 µL) filter->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

The precise signaling pathway of this compound is not yet fully elucidated. However, many triterpenoids are known to exert their effects through modulation of inflammatory and apoptotic pathways. The following diagram illustrates a hypothetical signaling pathway for this compound's potential anti-inflammatory action.

signaling_pathway cluster_cell Cell cluster_nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds IKK IKK Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided protocols and validation data can serve as a foundation for researchers working with this compound and other related triterpenoids.

References

Application Notes and Protocols for In Vivo Studies of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Studies of Brein Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the anti-inflammatory effects of a novel therapeutic agent, referred to herein as Compound X. The protocols and methodologies outlined are based on established and widely used animal models of acute and systemic inflammation. The aim is to offer a standardized framework for researchers to assess the efficacy and mechanism of action of new anti-inflammatory compounds. Neuroinflammation is a critical process in many neurological disorders, involving the activation of glial cells and the production of inflammatory mediators.[1] Animal models are essential tools for investigating the complex cellular and molecular events that occur during neuroinflammation and for testing the therapeutic potential of new compounds.[2]

Data Presentation: Summary of Preclinical Efficacy

The following table structure is recommended for summarizing the quantitative data obtained from in vivo anti-inflammatory studies of Compound X. This format allows for a clear and concise comparison of the compound's effects across different models and dose levels.

Table 1: Summary of In Vivo Anti-inflammatory Effects of Compound X

Inflammation Model Species/Strain Treatment Group Dose (mg/kg) Primary Outcome Measure Result (Mean ± SEM) % Inhibition of Inflammation p-value vs. Vehicle
Carrageenan-Induced Paw EdemaWistar RatVehicle (Saline)-Paw Volume (mL) at 4h1.25 ± 0.15--
Compound X10Paw Volume (mL) at 4h0.85 ± 0.1032%<0.05
Compound X30Paw Volume (mL) at 4h0.60 ± 0.0852%<0.01
Dexamethasone1Paw Volume (mL) at 4h0.55 ± 0.0756%<0.01
LPS-Induced Systemic InflammationC57BL/6 MouseVehicle (PBS)-Serum TNF-α (pg/mL) at 2h2500 ± 300--
Compound X25Serum TNF-α (pg/mL) at 2h1500 ± 25040%<0.05
Compound X50Serum TNF-α (pg/mL) at 2h900 ± 15064%<0.01
Vehicle (PBS)-Serum IL-6 (pg/mL) at 2h1800 ± 200--
Compound X25Serum IL-6 (pg/mL) at 2h1100 ± 18039%<0.05
Compound X50Serum IL-6 (pg/mL) at 2h700 ± 12061%<0.01

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • Compound X

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for Compound X (e.g., saline, PBS with 0.5% Tween 80)

  • Positive control: Dexamethasone (1 mg/kg)

  • Pletysmometer

  • Syringes and needles (27G)

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into four groups (n=6-8 per group): Vehicle, Compound X (low dose), Compound X (high dose), and Dexamethasone.

  • Compound Administration: Administer Compound X, vehicle, or dexamethasone via the desired route (e.g., intraperitoneally or orally) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Compound X

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for Compound X

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide the animals into three groups (n=6-8 per group): Vehicle, Compound X (low dose), and Compound X (high dose).

  • Compound Administration: Administer Compound X or vehicle one hour before the LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Blood Collection: At a predetermined time point (e.g., 2 hours post-LPS injection), collect blood via cardiac puncture under deep anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group. Calculate the percentage reduction in cytokine levels.

Mandatory Visualizations

Signaling Pathway```dot

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Caption: General Workflow for In Vivo Anti-inflammatory Studies.

References

Application Notes and Protocols for the Synthesis of Brein Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of complex natural products and their derivatives is a cornerstone of drug discovery and chemical biology. This document provides detailed protocols and application notes for the synthesis of Brein-like compounds, focusing on the ent-kaurane diterpenoid class of molecules. While the specific entity "this compound" is not prominently found in the scientific literature, the ent-kaurane scaffold is a common and important structural motif in a vast number of bioactive natural products. These compounds exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of complex diterpenoids.

General Synthetic Strategies

The synthesis of the tetracyclic core of ent-kaurane diterpenoids presents a significant challenge to synthetic chemists. Various strategies have been developed to construct this complex scaffold. Key approaches often involve:

  • Intramolecular Cyclizations: Building the ring system through carefully orchestrated intramolecular reactions.

  • Diels-Alder Reactions: A powerful cycloaddition reaction to form six-membered rings.[3]

  • Radical Cyclizations: Utilizing radical intermediates to forge key carbon-carbon bonds.[1][3]

  • Convergent Approaches: Synthesizing key fragments of the molecule separately before joining them together in the later stages of the synthesis.[4]

The choice of strategy depends on the desired substitution pattern and stereochemistry of the final molecule.

Experimental Protocols

This section provides a representative protocol for the synthesis of an ent-kaurane diterpenoid derivative, based on established synthetic routes.

Protocol 1: Total Synthesis of a Tetracyclic ent-Kaurane Core

This protocol is a generalized representation of a multi-step synthesis that could be adapted for various ent-kaurane targets.

Materials:

  • Starting materials (e.g., functionalized cyclohexenone)

  • Reagents for key transformations (e.g., Grignard reagents, catalysts for cycloadditions, reducing agents)

  • Anhydrous solvents (e.g., THF, DCM, Toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and reaction setup (round-bottom flasks, condensers, dropping funnels)

  • Chromatography supplies (silica gel, solvents for elution)

  • Analytical instruments (NMR spectrometer, mass spectrometer)

Procedure:

  • Synthesis of the Bicyclo[3.2.1]octane Core: A key strategy involves the construction of the bicyclo[3.2.1]octane ring system. This can be achieved through various methods, including a rhodium-catalyzed [3+2+1] cycloaddition to form the B and C rings in a single step.[3]

  • Formation of the Tetracyclic Skeleton: An intramolecular Diels-Alder reaction or a radical cyclization can be employed to construct the remaining rings of the tetracyclic core.[1][3] For example, a Mn(III)-mediated radical cyclization can be used to form a C-14 oxygenated bicyclo[3.2.1]octane ring system.[3]

  • Functional Group Interconversions: Once the core structure is assembled, a series of functional group manipulations are performed to install the desired oxidation patterns and stereochemistry. This may involve oxidations, reductions, protections, and deprotections of hydroxyl and carbonyl groups.

  • Purification: After each synthetic step, the product is purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound.

  • Characterization: The structure and purity of all intermediates and the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[5][6]

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Construction of B/C Rings (e.g., [3+2+1] Cycloaddition) A->B C Formation of A/D Rings (e.g., Intramolecular Diels-Alder) B->C D Functional Group Interconversions C->D E Crude Product D->E F Column Chromatography E->F G Pure Compound F->G H NMR Spectroscopy (1H, 13C) G->H I Mass Spectrometry G->I J Purity Assessment I->J

Caption: General workflow for the synthesis, purification, and characterization of ent-kaurane derivatives.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound-like compounds (ent-kaurane diterpenoids and other relevant derivatives).

Table 1: Yields of Key Synthetic Steps in the Total Synthesis of Representative Diterpenoids

StepReaction TypeYield (%)Reference
B/C Ring FormationRhodium-catalyzed [3+2+1] cycloaddition~60-70[3]
A/D Ring FormationIntramolecular Diels-Alder~50-80[3]
Functional Group InterconversionOxidation/Reduction>90[7]

Table 2: Biological Activity of Representative Diterpenoid Derivatives

CompoundBiological ActivityIC50 / MIC (µM)Cell Line / OrganismReference
Brevinin-1OSAntimicrobial (Gram-positive)8 - 32S. aureus, C. albicans[8]
OSf (Brevinin derivative)Antimicrobial (Gram-positive)4 - 16S. aureus, C. albicans[8]
EmbelinXIAP Antagonist (Anticancer)4.1In vitro assay[9]
Brefeldin A Ester DerivativeAntiproliferativeVariesNCI-60 cell lines[10]

Signaling Pathways

The biological effects of this compound-like compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, their anticancer properties may arise from the modulation of pathways involved in cell proliferation, apoptosis, and survival.

Signaling Pathway Diagram: A Representative Kinase Cascade

Many cellular processes are regulated by kinase signaling cascades. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) pathway, which is a common target for anticancer drugs. Neurotrophin-linked systems also utilize such cascades.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factor ERK->TF translocates to nucleus and activates Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Ligand Ligand (e.g., Growth Factor) Ligand->Receptor

Caption: A generalized MAPK signaling pathway involved in cellular regulation.

Conclusion

The synthesis of this compound derivatives and their analogs, represented here by the ent-kaurane diterpenoids, is a vibrant area of chemical research. The development of novel synthetic strategies continues to provide access to these complex and biologically active molecules. The protocols and data presented in this document offer a starting point for researchers aiming to synthesize and evaluate this important class of natural products for potential therapeutic applications. Further investigations into their mechanisms of action will undoubtedly unveil new opportunities for drug discovery.

References

Unveiling Brein: A Guide to its Analytical Standards and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical standards and protocols for the natural triterpenoid, Brein (3β,16α-Dihydroxyurs-12-ene). This compound, a pentacyclic triterpene found in medicinal plants such as Calendula officinalis, has garnered interest for its potential biological activities. The development of robust analytical methods is crucial for its quantification in natural sources, for quality control of herbal preparations, and for further pharmacological studies.

Chemical Profile

Compound Name Synonyms Molecular Formula Molecular Weight CAS Number
This compound3β,16α-Dihydroxyurs-12-eneC₃₀H₅₀O₂442.72 g/mol 472-12-8

Analytical Methodologies

The quantification and characterization of this compound, like other triterpenoids, typically involve chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS) are the most common and powerful tools for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of this compound from complex mixtures like plant extracts. A reversed-phase HPLC method is generally preferred for the analysis of triterpenoids.

Table 1: HPLC Method Parameters for Triterpenoid Analysis in Calendula officinalis

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water or methanol and water. Gradient elution can also be employed for complex samples.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of 210 nm (due to the lack of a strong chromophore, UV detection can have limited sensitivity). Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can provide better sensitivity and specificity.
Internal Standard A structurally similar compound not present in the sample, such as another triterpenoid.

Note: The specific conditions may need to be optimized for individual instruments and samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially at low concentrations, LC-MS and LC-MS/MS are the methods of choice. These techniques provide molecular weight and structural information, aiding in the unambiguous identification and quantification of this compound.

Table 2: LC-MS/MS Parameters for Triterpenoid Analysis

Parameter Condition
Ionization Source Electrospray Ionization (ESI) in positive or negative ion mode.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
Scan Mode Multiple Reaction Monitoring (MRM) for quantification, Full Scan for identification.
Precursor Ion [M+H]⁺ or [M-H]⁻ for this compound.
Product Ions Specific fragment ions of this compound for MRM transitions.

Experimental Protocols

Protocol 1: Extraction of this compound from Calendula officinalis Flowers

This protocol describes a general procedure for the extraction of triterpenoids, including this compound, from dried plant material.

Materials:

  • Dried and powdered Calendula officinalis flowers

  • Dichloromethane or a mixture of ethanol and water (e.g., 80:20 v/v)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh a known amount of powdered Calendula officinalis flowers.

  • Macerate the plant material with the chosen solvent (e.g., dichloromethane) at room temperature for 24 hours with occasional shaking. The ratio of plant material to solvent should be optimized, for example, 1:10 (w/v).

  • Filter the extract through filter paper to remove the solid plant material.

  • Repeat the extraction process with the residue to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain the crude extract.

  • The crude extract can be further purified using column chromatography.

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol outlines the steps for the quantification of this compound in a plant extract using HPLC.

Materials:

  • Crude extract containing this compound

  • This compound analytical standard of known purity

  • HPLC grade solvents (acetonitrile, water)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and a suitable detector

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the crude extract and dissolve it in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

    • Calculate the amount of this compound in the original plant material.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not yet fully elucidated, research on structurally similar ursane-type triterpenoids suggests potential involvement in various cellular processes. These compounds have been shown to modulate key signaling pathways related to inflammation, cell proliferation, and apoptosis.

Signaling_Pathways cluster_stimulus External Stimuli cluster_triterpenoid Ursane-Type Triterpenoids (e.g., this compound) cluster_pathways Signaling Pathways cluster_response Cellular Responses Inflammatory Signals Inflammatory Signals NF-κB Pathway NF-κB Pathway Inflammatory Signals->NF-κB Pathway Activates Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Activates This compound This compound This compound->NF-κB Pathway Inhibits This compound->PI3K/Akt Pathway Modulates This compound->MAPK Pathway Modulates Inflammation Inflammation NF-κB Pathway->Inflammation Promotes Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Promotes MAPK Pathway->Cell Survival & Proliferation Promotes Apoptosis Apoptosis MAPK Pathway->Apoptosis Can induce

Figure 1: Potential signaling pathways modulated by ursane-type triterpenoids like this compound.

Ursane triterpenoids have been reported to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. Furthermore, they may influence cell survival and proliferation by modulating the PI3K/Akt and MAPK pathways. The precise molecular targets and the exact mechanisms of action of this compound require further investigation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material (e.g., Calendula officinalis) B Solvent Extraction (e.g., Dichloromethane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F Preparative HPLC E->F G Pure this compound F->G H Structural Elucidation (NMR, MS) G->H I Quantitative Analysis (HPLC, LC-MS) G->I

Figure 2: General workflow for the analysis of this compound from plant material.

This workflow provides a systematic approach for obtaining pure this compound and determining its concentration in a given sample, which is essential for standardization and further research.

Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific laboratory conditions, equipment, and sample matrix. It is recommended to consult relevant scientific literature for more detailed and specific methodologies.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Brein Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brein. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has visible particulates. What is happening?

A1: Cloudiness or the presence of particulates in your this compound solution is a common indicator of protein aggregation or precipitation. This can be caused by a variety of factors including suboptimal buffer conditions (pH, ionic strength), high protein concentration, temperature fluctuations, or the presence of contaminants.[1][2][3] It is crucial to address this issue as aggregation can lead to loss of biological activity and may affect experimental outcomes.

Q2: I am observing a decrease in the biological activity of my this compound sample over time. What could be the cause?

A2: A gradual loss of this compound's biological activity can be attributed to several factors, including degradation by proteases, denaturation (unfolding), or aggregation.[4][5][6] Proteolytic degradation can occur if your sample is contaminated with proteases, which are enzymes that break down proteins.[4][7] Denaturation can be caused by exposure to harsh conditions such as extreme pH, temperature, or the presence of denaturing agents.

Q3: How can I prevent my this compound protein from degrading?

A3: To prevent degradation, it is essential to work at low temperatures (e.g., on ice) and to add protease inhibitors to your solutions.[1][4][8] A commercially available protease inhibitor cocktail can be effective against a broad range of proteases.[1][7] Additionally, ensuring the purity of your this compound sample can minimize the presence of contaminating proteases.

Q4: What are the optimal storage conditions for this compound?

A4: For short-term storage (hours to days), keeping this compound at 4°C in a suitable buffer is recommended.[5] For long-term storage, it is best to flash-freeze aliquots in a cryoprotectant like glycerol and store them at -80°C.[4][5] Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and aggregation.[5]

Troubleshooting Guides

Issue 1: this compound Precipitation or Aggregation

This guide will help you identify the cause of this compound precipitation or aggregation and provide potential solutions.

Troubleshooting Workflow for this compound Aggregation

start This compound Aggregation Observed check_buffer Check Buffer Conditions (pH, Salt Concentration) start->check_buffer check_concentration Assess Protein Concentration start->check_concentration check_temperature Evaluate Storage & Handling Temperature start->check_temperature check_additives Consider Stabilizing Additives start->check_additives optimize_buffer Optimize Buffer (pH screening, salt titration) check_buffer->optimize_buffer reduce_concentration Reduce Protein Concentration check_concentration->reduce_concentration control_temperature Implement Strict Temperature Control (Work on ice, avoid freeze-thaw) check_temperature->control_temperature add_stabilizers Add Stabilizers (e.g., glycerol, arginine) check_additives->add_stabilizers solution Stable this compound Solution optimize_buffer->solution reduce_concentration->solution control_temperature->solution add_stabilizers->solution

Caption: A workflow diagram for troubleshooting this compound aggregation.

Potential Causes and Solutions for this compound Aggregation

Potential Cause Recommended Action Rationale
Suboptimal pH Perform a pH screening experiment to identify the pH at which this compound is most soluble and stable.The net charge of a protein is pH-dependent. At its isoelectric point (pI), a protein has no net charge, which can lead to aggregation.[9]
Incorrect Salt Concentration Test a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength.Salts can help to shield surface charges and prevent aggregation, but at very high concentrations, they can lead to "salting out".[2][3][10]
High Protein Concentration Reduce the concentration of your this compound solution.[2]At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[2]
Temperature Stress Maintain your this compound solution at a constant, cool temperature (e.g., 4°C) and avoid repeated freeze-thaw cycles.[4][5]Temperature fluctuations can induce partial unfolding and subsequent aggregation.
Lack of Stabilizing Agents Add excipients such as glycerol (5-50%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).These agents can help to stabilize the native conformation of the protein and prevent aggregation.[1][4]
Issue 2: this compound Degradation

This guide addresses the issue of this compound degradation and provides steps to mitigate it.

Signaling Pathway of Proteolytic Degradation

protease Contaminating Protease cleavage Proteolytic Cleavage protease->cleavage catalyzes This compound Intact this compound Protein This compound->cleavage is substrate for inhibitor Protease Inhibitor inhibition Inhibition inhibitor->inhibition mediates fragments This compound Fragments (Inactive) cleavage->fragments inhibition->protease blocks

Caption: A diagram illustrating the proteolytic degradation of this compound and its inhibition.

Potential Causes and Solutions for this compound Degradation

Potential Cause Recommended Action Rationale
Protease Contamination Add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.[1][7]Proteases are enzymes that can co-purify with your protein of interest and cause degradation.[4][7]
Cell Lysis-Induced Protease Release Perform cell lysis and subsequent purification steps at low temperatures (4°C).[1][8]Low temperatures reduce the activity of most proteases.[4]
Suboptimal Buffer Conditions Ensure the pH of your buffer is not at an optimum for common proteases (e.g., avoid neutral pH if serine proteases are a concern).Protease activity is pH-dependent.[8]
Oxidation Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to your buffers if this compound has sensitive cysteine residues.[7]Reducing agents prevent the formation of non-native disulfide bonds and oxidation of other residues.[7]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To assess the aggregation state and size distribution of this compound in solution.

Methodology:

  • Prepare your this compound sample in a filtered, degassed buffer at a concentration of approximately 1 mg/mL.

  • Ensure the buffer is the same as the one used for the DLS blank measurement.

  • Filter the protein sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Place the cuvette into the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

  • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

  • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A higher Rh and PDI are indicative of aggregation.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability

Objective: To determine the melting temperature (Tm) of this compound as an indicator of its thermal stability.

Methodology:

  • Prepare a master mix containing your this compound protein (at a final concentration of 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at a 5X final concentration) in the desired buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Seal the plate with an optically clear seal.

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the dye as a function of temperature.

  • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint, corresponding to the protein unfolding. A higher Tm indicates greater thermal stability.

References

Refining cell-based assay protocols for Brein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, protocols, and technical information for researchers utilizing Brein in cell-based assays.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the experimental process.

Question 1: My dose-response curve for this compound is inconsistent and shows high variability between replicate wells. What are the common causes?

Answer: High variability in dose-response assays can stem from several factors related to cell handling, assay setup, and reagent preparation.

  • Cell Health and Seeding: Inconsistent cell numbers or poor cell health are primary sources of variability. Ensure cells are in the logarithmic growth phase and have high viability before plating.[1][2] Allowing cells to settle on the plate for a short period before moving them to the incubator can prevent uneven distribution, often called the "edge effect," where cells cluster at the well perimeter.[2] Optimizing cell seeding density is crucial to ensure a measurable signal without overcrowding.[1]

  • Passage Number: Use cells with a consistent and low passage number for all experiments.[3] Over-passaging can lead to genetic and phenotypic drift, altering cellular characteristics and response to treatment.[1][3]

  • Compound Preparation: Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before diluting it in culture media. Precipitated compound will lead to inaccurate dosing. Avoid using concentrations of this compound greater than 10 µM in cellular assays if possible, as higher concentrations are more likely to cause non-specific, off-target effects.[4]

  • Pipetting and Automation: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant error. Use calibrated pipettes and consider automated liquid handlers for high-throughput applications to improve precision.

  • Incubation Conditions: Fluctuations in temperature and CO2 within the incubator can affect cell growth and metabolism.[1] Also, be mindful of evaporation from wells on the plate edges during long incubation periods; using sterile water or media in the outer wells can mitigate this effect.[2][5]

Question 2: I'm observing significant cytotoxicity at concentrations where this compound is not expected to be active. How can I troubleshoot this?

Answer: Unexplained cytotoxicity can be caused by the compound itself, the vehicle used for dissolution, or contamination.

  • Vehicle Toxicity: The most common vehicle, DMSO, can be toxic to cells at concentrations typically above 0.5-1%. Run a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your this compound dilution series to determine its cytotoxic effect.

  • Compound Stability and Purity: Ensure the stability of this compound in your culture media over the course of the experiment. Degradation products may be more toxic than the parent compound. Verify the purity of your this compound stock.

  • Contamination: Routinely test cell cultures for common contaminants like mycoplasma, which can alter cellular metabolism and sensitivity to treatments.[6][7]

  • Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects, especially at higher concentrations.[4] If possible, test a structurally related but inactive control compound to see if the cytotoxicity is specific to this compound's intended activity.

Question 3: The signal-to-noise ratio in my luminescence/fluorescence assay is low after this compound treatment. How can I improve it?

Answer: A low signal-to-noise ratio can make it difficult to distinguish a real biological effect from background noise.

  • Optimize Seeding Density: The number of cells per well should be high enough to generate a robust signal but low enough to avoid artifacts from over-confluence.[1] Test a range of cell densities to find the optimal number for your specific assay.

  • Assay Reagent and Incubation Time: Ensure that the assay reagent is fresh and has been brought to room temperature before use, as temperature can affect enzyme kinetics.[2] Optimize the incubation time with the detection reagent; too short may result in an incomplete reaction, while too long may increase background signal.

  • Plate Choice: For fluorescent readouts, use opaque-walled plates (typically black) with clear bottoms to minimize well-to-well crosstalk and reduce background fluorescence.[1] For luminescence, solid white plates are recommended to maximize the signal.

  • Reader Settings: Confirm that the plate reader's settings (e.g., integration time for luminescence, gain for fluorescence) are optimized for your assay.[1]

Quantitative Data Summary

Proper assay optimization is critical for generating reliable data. Below are examples of how to structure data from optimization experiments.

Table 1: Optimization of Cell Seeding Density for Viability Assay

Seeding Density (Cells/well)Signal (Luminescence Units)Background (Luminescence Units)Signal-to-Background Ratio
2,50085,0001,50057
5,000210,0001,650127
10,000 450,000 1,800 250
20,000700,0005,500127

Table 2: Effect of DMSO Concentration on Cell Viability

DMSO Concentration (%)Average Cell Viability (%)Standard Deviation
0 (No Treatment)1004.5
0.198.75.1
0.2597.24.8
0.591.56.2
1.075.38.9

Experimental Protocols

Protocol: Cell Viability Assessment using a Luminescence-Based ATP Assay

This protocol outlines a common method for assessing cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well microplates suitable for luminescence

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is >95%.

    • Dilute the cell suspension in complete culture medium to the optimized seeding density (e.g., 10,000 cells per 100 µL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the culture plate from the incubator and add 100 µL of the 2x this compound dilutions to the appropriate wells. Also include wells for "cells + vehicle" and "no-cell" background controls.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • ATP Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 200 µL).

    • Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.[8]

    • Incubate the plate at room temperature for an additional 10-25 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition:

    • Measure the luminescence using a plate reader with an integration time of 0.25-1 second per well.[8]

  • Data Analysis:

    • Subtract the average background luminescence (from no-cell control wells) from all other measurements.

    • Normalize the data by expressing the signal from this compound-treated wells as a percentage of the vehicle-treated control wells.

    • Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visual Guides

Diagrams of Workflows and Pathways

Visual aids can help clarify complex processes and relationships.

cluster_prep Plate Preparation cluster_treat Treatment cluster_read Assay Readout Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add this compound to Cells Incubate1->Treat Prepare Prepare this compound Serial Dilutions Prepare->Treat Incubate2 Incubate 48h (Treatment Period) Treat->Incubate2 Equilibrate Equilibrate Plate to Room Temp Incubate2->Equilibrate AddReagent Add ATP Detection Reagent Equilibrate->AddReagent Shake Shake Plate (Lysis) AddReagent->Shake Incubate3 Incubate 10 min (Signal Stability) Shake->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for a typical cell viability assay.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates P1 Kinase A Receptor->P1 Phosphorylates P2 Kinase B P1->P2 Phosphorylates TF Transcription Factor P2->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->P1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Start High Variability in Dose-Response Curve? CheckCells Are cells healthy, low passage, and doubling? Start->CheckCells CheckSeed Is seeding density uniform and optimized? CheckCells->CheckSeed Yes Sol_Cells Solution: Use new cell stock, standardize passaging. CheckCells->Sol_Cells No CheckPipette Is pipetting accurate? (Calibrated pipettes) CheckSeed->CheckPipette Yes Sol_Seed Solution: Optimize density, check for edge effects. CheckSeed->Sol_Seed No CheckCompound Is this compound fully dissolved in vehicle/media? CheckPipette->CheckCompound Yes Sol_Pipette Solution: Calibrate pipettes, use reverse pipetting. CheckPipette->Sol_Pipette No Sol_Compound Solution: Vortex stock, check for precipitate. CheckCompound->Sol_Compound No Success Assay Optimized CheckCompound->Success Yes

Caption: Troubleshooting flowchart for high data variability.

References

Technical Support Center: Troubleshooting Reproducibility in Chemogenetic Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses common reproducibility issues encountered in chemogenetic experiments, using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) as a primary example. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve potential experimental roadblocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in chemogenetic experiments?

A1: The most significant sources of variability and reproducibility issues in chemogenetic experiments include:

  • Inconsistent DREADD Expression: The level and location of DREADD receptor expression can vary between subjects due to factors like virus titer, injection volume, and surgical accuracy. Not all cells within the target region will express the receptor, and the virus can diffuse to connected brain regions, leading to off-target expression.[1][2]

  • Ligand Specificity and Off-Target Effects: The most common DREADD actuator, Clozapine-N-Oxide (CNO), can be reverse-metabolized into clozapine.[1][3] Clozapine itself is a psychoactive drug that can bind to a variety of endogenous receptors, potentially confounding behavioral results.[1][3]

  • Receptor Desensitization: Chronic or repeated activation of DREADDs may lead to receptor desensitization, resulting in a diminished or tolerant response over time.[1]

  • Complex Circuit Effects: Activating or inhibiting a specific neuronal population can lead to secondary, downstream effects in other parts of a neural circuit. This can result in changes in the activity of non-DREADD-expressing cells, complicating the interpretation of behavioral outcomes.[2]

Q2: How can I control for off-target effects of CNO?

A2: It is crucial to include proper control groups in your experimental design. The consensus in the field is that findings from a DREADD study are valid when appropriate controls are used.[1][3] Essential control groups include:

  • DREADD-expressing animals receiving a vehicle solution: This group controls for any effects of the experimental manipulation (e.g., behavior, surgery) independent of DREADD activation.

  • Non-DREADD-expressing animals (e.g., expressing only a fluorescent reporter) receiving CNO: This is a critical control to determine if CNO or its metabolite, clozapine, has any off-target effects on the behavior being measured.[1]

For dosing, it is reported that low doses of CNO (≤3 mg/kg) result in clozapine concentrations that are unlikely to bind to endogenous receptors due to clozapine's higher affinity for DREADDs.[1]

Q3: My behavioral effect is diminishing over time with repeated CNO injections. What could be the cause?

A3: A diminishing behavioral effect with repeated ligand administration could be due to receptor desensitization.[1] Like endogenous G protein-coupled receptors (GPCRs), DREADDs can become less responsive after prolonged or repeated activation.[1] If you observe such a tolerance effect, consider increasing the time between CNO administrations or conducting a dose-response curve to see if a higher dose can restore the effect. It is important to note that many studies have used DREADDs repeatedly without evidence of decaying effects, so this may be dependent on the specific circuit and experimental paradigm.[1][2]

Troubleshooting Guides

Issue 1: Low or Inconsistent DREADD Expression

If you are observing weak or highly variable behavioral effects, the underlying cause may be related to the expression of the DREADD receptor.

Potential Cause Troubleshooting Step
Incorrect Viral Titer Ensure the virus titer is appropriate for the target region and cell type. A titer that is too low will result in poor expression, while a titer that is too high can lead to toxicity and off-target spread.
Inaccurate Stereotactic Injections Verify the accuracy of your injection coordinates. Perform histological analysis with a fluorescent reporter (e.g., mCherry, GFP) to confirm that the virus is consistently targeting the intended brain region.
Viral Vector Diffusion To limit the spread of the virus to off-target areas, consider optimizing the injection volume and the serotype of the adeno-associated virus (AAV).[1]
Insufficient Incubation Time Allow sufficient time for the viral vector to express the DREADD receptor. This is typically 3-4 weeks for AAVs, but can vary.
Issue 2: Unexpected Behavioral Outcomes

Sometimes, the activation of a DREADD can produce unexpected or even opposite-than-expected behavioral results.

Potential Cause Troubleshooting Step
CNO Off-Target Effects As mentioned in the FAQs, CNO's metabolite, clozapine, can have its own pharmacological effects.[1][3] Run the essential control group of non-DREADD expressing animals receiving CNO to isolate any off-target behavioral effects.
Activation of Non-Target Cells DREADD activation in one cell type can influence the activity of neighboring or downstream neurons.[2][4] For example, Gq-DREADD activation can stimulate nitric oxide release, which can in turn activate nearby cells that do not express the DREADD.[4] Consider using in vivo electrophysiology or c-Fos mapping to understand the broader circuit-level impact of your manipulation.
DREADD Receptor Trafficking DREADD receptors can be transported down the axons of expressing neurons.[2] This means that administering CNO could modulate synaptic transmission in projection areas, in addition to changing the firing rate of the cell body in the target region.

Experimental Protocols & Data

Example Protocol: Gq-DREADD Activation for a Behavioral Task

This protocol outlines a typical workflow for a chemogenetic experiment aimed at activating a specific neuronal population.

  • Viral Vector Injection:

    • Vector: AAV5-CaMKIIa-hM3D(Gq)-mCherry

    • Subjects: Male C57BL/6J mice (8-10 weeks old)

    • Procedure: Anesthetize the mouse and place it in a stereotactic frame. Inject 500 nL of the AAV vector into the target brain region at a rate of 100 nL/min. Leave the injection needle in place for 10 minutes post-injection before slowly retracting it.

  • Post-Surgical Recovery & Expression:

    • Allow the animals to recover for at least 3 weeks to ensure robust DREADD expression.

  • Behavioral Habituation:

    • Handle the animals daily for 5 days leading up to the behavioral experiment. Habituate them to the testing apparatus and injection procedure with saline injections.

  • DREADD Activation and Behavioral Testing:

    • Administer CNO (e.g., 1 mg/kg, intraperitoneal injection) or vehicle 30 minutes prior to the start of the behavioral task.

    • Record and analyze the behavioral data.

  • Histological Verification:

    • After the experiment, perfuse the animals and prepare brain slices.

    • Use fluorescence microscopy to verify the location and spread of the mCherry reporter signal, confirming accurate DREADD expression in the target region.

Data Presentation: Example Tables

Table 1: Viral Injection Parameters

ParameterValue
Virus AAV5-CaMKIIa-hM3D(Gq)-mCherry
Titer 1 x 10¹² vg/mL
Injection Volume 500 nL
Target Coordinates (from Bregma) AP: -1.5 mm, ML: +0.8 mm, DV: -2.0 mm
Expression Time 3 weeks

Table 2: CNO Dosage and Behavioral Outcome

Experimental Group Treatment N Behavioral Score (Mean ± SEM)
DREADDVehicle1015.2 ± 2.1
DREADDCNO (1 mg/kg)1045.8 ± 3.5
Control (mCherry only)CNO (1 mg/kg)1016.1 ± 2.3

Visualizations

Signaling Pathway and Experimental Workflows

Gq_DREADD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO CNO / Clozapine hM3Dq hM3Dq Receptor CNO->hM3Dq activates Gq Gαq hM3Dq->Gq couples to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Stores (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Depolarization Neuronal Depolarization & Firing Ca_cyto->Depolarization leads to PKC->Depolarization contributes to

Caption: Gq-DREADD signaling cascade upon activation by its ligand.

Experimental_Workflow A AAV-DREADD Production & Titer Check B Stereotactic Virus Injection in Target Brain Region A->B C Post-Op Recovery & Virus Expression (3-4 Weeks) B->C D Behavioral Habituation & Baseline Measurement C->D E Randomize into Groups (DREADD+CNO, DREADD+Veh, Control+CNO) D->E F CNO/Vehicle Administration (e.g., 30 min pre-task) E->F G Behavioral Testing F->G H Data Analysis G->H I Histological Verification of DREADD Expression H->I

Caption: A standard workflow for in vivo chemogenetic experiments.

Troubleshooting_Flowchart Start Experiment Yields Unexpected/No Results CheckHistology Verified DREADD expression in target region? Start->CheckHistology CheckControls Did Control+CNO group show a behavioral effect? CheckHistology->CheckControls Yes NoExpression Issue: Poor Expression - Check virus titer - Verify coordinates - Allow more expression time CheckHistology->NoExpression No CheckChronic Is this a chronic experiment with repeated dosing? CheckControls->CheckChronic No OffTargetEffect Issue: CNO Off-Target Effect - Lower CNO dose - Use alternative ligand CheckControls->OffTargetEffect Yes Desensitization Issue: Desensitization - Increase time between doses - Consider alternative DREADD CheckChronic->Desensitization Yes CircuitEffect Result is likely due to complex circuit-level effects. Consider further investigation (e.g., c-Fos, electrophysiology) CheckChronic->CircuitEffect No

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of Brein

Author: BenchChem Technical Support Team. Date: November 2025

This is a Technical Support Guide for the synthesis of "Brein," a fictional, complex bioactive molecule. The challenges and solutions presented are representative of common issues encountered during the scale-up of multi-step organic syntheses.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers scaling up the synthesis of this compound, a novel Kinase-X inhibitor. The synthesis is a four-step process designed for scalability.

Overall Synthetic Scheme:

  • Step 1: Grignard Reaction: Formation of a key C-C bond to create Intermediate A.

  • Step 2: Stereoselective Reduction: Diastereoselective reduction of a ketone in Intermediate A to yield Intermediate B.

  • Step 3: Palladium-Catalyzed Cross-Coupling: Suzuki coupling of Intermediate B with a boronic acid to form Intermediate C.

  • Step 4: Deprotection & Purification: Removal of protecting groups from Intermediate C and final purification to yield this compound.

Frequently Asked Questions & Troubleshooting Guides

Step 1: Grignard Reaction Scale-Up

Question 1: My Grignard reaction (Step 1) is showing a low yield and the formation of multiple byproducts at a 100g scale, which was not an issue at the 1g scale. What are the common causes?

Answer: Scaling up Grignard reactions often introduces challenges related to heat and mass transfer. The primary causes for decreased yield and byproduct formation are:

  • Exotherm Control: Grignard reactions are highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." This can cause side reactions such as Wurtz coupling and the degradation of the Grignard reagent itself.

  • Slow Reagent Addition: The rate of addition of your electrophile is critical. What works on a small scale may be too fast for a larger volume, leading to high local concentrations and side reactions.

  • Inefficient Mixing: In larger reactors, inadequate agitation can result in poor mixing, causing localized concentration gradients and reducing the reaction rate and selectivity.

  • Solvent and Reagent Purity: Water is detrimental to Grignard reagents. Ensure all solvents and starting materials are rigorously dried, as larger quantities are more likely to introduce trace amounts of moisture.

Troubleshooting Steps:

  • Improve Heat Transfer: Use a reactor with a larger surface-area-to-volume ratio or a more efficient cooling system. Monitor the internal reaction temperature with a probe and maintain a consistent temperature profile.

  • Optimize Addition Rate: Slow down the addition of the electrophile. Consider using a syringe pump for controlled, subsurface addition to improve dispersion and minimize splashing.

  • Enhance Agitation: Increase the stirring rate or use a more appropriate impeller (e.g., a pitched-blade turbine) for better mixing in the larger vessel.

  • Strict Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

Step 2: Stereoselective Reduction

Question 2: The diastereomeric ratio (d.r.) of my product from the stereoselective reduction (Step 2) has dropped from 98:2 to 85:15 upon scaling up. How can I improve stereoselectivity?

Answer: Maintaining stereoselectivity on a larger scale is often challenging and typically related to temperature control and reagent stoichiometry.

  • Temperature Fluctuation: Many stereoselective reactions are highly sensitive to temperature. A deviation of even a few degrees can significantly impact the selectivity of the chiral reducing agent. The exotherm of the reaction or quenching step might be harder to control on a larger scale.

  • Reagent Stoichiometry and Addition: Inconsistent stoichiometry or poor mixing of the chiral reagent can lead to regions where the reaction proceeds through a non-selective pathway.

  • Quenching Procedure: The method and speed of quenching the reaction can influence the final diastereomeric ratio, especially if the product is susceptible to epimerization.

Troubleshooting Steps:

  • Precise Temperature Control: Lower the reaction temperature. If the protocol calls for -78°C, ensure the cooling bath can handle the larger volume and maintain this temperature throughout the addition and reaction time.

  • Controlled Reagent Addition: Add the reducing agent slowly and subsurface to maintain a consistent temperature and concentration.

  • Homogeneous Mixture: Ensure the chiral ligand and the reducing agent are well-mixed before addition to the substrate.

  • Optimized Quench: Quench the reaction slowly at low temperature before allowing it to warm to room temperature.

Step 3: Palladium-Catalyzed Cross-Coupling

Question 3: I'm observing a black precipitate (palladium black) and incomplete conversion in my Suzuki coupling reaction (Step 3) when running it in a 20L reactor. What are the likely causes?

Answer: The formation of palladium black indicates catalyst decomposition, which is a common issue in scaling up cross-coupling reactions.[1][2] This leads to a loss of catalytic activity and incomplete reactions.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can cause them to precipitate out of the solution.[1] Larger scale setups have a higher risk of oxygen ingress if not properly degassed.

  • Inefficient Mixing: Poor agitation can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

  • Temperature Stability: Some palladium catalysts are thermally unstable. Overheating, even locally, can cause the catalyst to crash out.

  • Impure Reagents or Solvents: Impurities in the starting materials or solvents can poison the catalyst.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective. For larger volumes, sparging with argon or nitrogen for an extended period (1-2 hours) while stirring is crucial.

  • Monitor Temperature: Maintain a consistent internal temperature and avoid overheating.

  • Reagent Purity: Use high-purity reagents and solvents.

Step 4: Deprotection & Purification

Question 4: The final deprotection (Step 4) is incomplete, and the subsequent purification by column chromatography is not feasible for a 100g scale. What are my options?

Answer: Incomplete deprotection at scale is often due to mixing or stoichiometric issues. For purification, moving away from chromatography is a key goal in process chemistry.

  • Deprotection Issues: In a large reactor, ensuring the deprotecting agent (e.g., an acid or base) is homogeneously distributed can be difficult, leading to incomplete reactions.

  • Purification Challenges: Flash chromatography is generally not economical or practical for large-scale purification.[3][4]

Troubleshooting Steps:

  • Improve Deprotection:

    • Increase the stoichiometry of the deprotecting agent slightly.

    • Improve agitation and extend the reaction time. Monitor the reaction closely by HPLC or TLC until all starting material is consumed.

  • Alternative Purification Methods:

    • Crystallization: This is the most desirable method for large-scale purification as it can provide very high purity material and is highly scalable.[5][6] Experiment with various solvent systems to find conditions where this compound crystallizes while impurities remain in the mother liquor.

    • Trituration/Slurrying: If crystallization is difficult, suspending the crude product in a solvent where the desired product is insoluble, but the impurities are soluble, can be an effective purification technique.

    • Extraction: A well-designed series of aqueous extractions at different pH values can often remove many impurities before final purification.

Data Presentation: Lab vs. Pilot Scale

Table 1: Step 1 - Grignard Reaction

Parameter Lab Scale (1g) Pilot Scale (100g)
Reaction Time 1 hour 4 hours
Temperature 0°C to RT 0°C (maintained)
Yield 90% 75%

| Purity (Crude) | 95% | 80% |

Table 2: Step 2 - Stereoselective Reduction

Parameter Lab Scale (1g) Pilot Scale (100g)
Reaction Time 2 hours 6 hours
Temperature -78°C -78°C (strict)
Yield 95% 92%

| Diastereomeric Ratio | 98:2 | 85:15 (initially) -> 97:3 (optimized) |

Table 3: Step 3 - Suzuki Coupling

Parameter Lab Scale (1g) Pilot Scale (100g)
Catalyst Loading 1 mol% 1 mol%
Reaction Time 4 hours 12 hours
Yield 88% 65% (initially) -> 85% (optimized)

| Purity (Crude) | 90% | 75% |

Table 4: Step 4 - Deprotection & Purification

Parameter Lab Scale (1g) Pilot Scale (100g)
Purification Method Flash Chromatography Crystallization
Overall Yield (Step 4) 85% 90% (post-crystallization)

| Final Purity | >99% | >99% |

Experimental Protocols

Detailed Methodology: Step 3 - Palladium-Catalyzed Cross-Coupling (100g Scale)

Equipment: 20L jacketed glass reactor with a mechanical stirrer (pitched-blade impeller), temperature probe, condenser, and nitrogen/argon inlet.

Procedure:

  • To the 20L reactor, charge Intermediate B (100g, 1.0 eq), the boronic acid derivative (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 3:1 mixture of Toluene and Water (10L).

  • Begin vigorous stirring (250 RPM) and sparge the mixture with argon gas through a subsurface tube for 2 hours to ensure complete degassing.

  • In a separate flask, under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq) in degassed toluene (500 mL).

  • Add the catalyst solution to the reactor via cannula transfer.

  • Heat the reaction mixture to 80°C using the reactor jacket and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by HPLC every 2 hours until the consumption of Intermediate B is >98%.

  • Once complete, cool the reactor to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with Toluene (2 x 2L).

  • Combine the organic layers, wash with brine (2L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate C.

Visualizations

G cluster_0 Upstream Synthesis cluster_1 Core Coupling cluster_2 Final Steps Starting Material A Starting Material A Step 1 Step 1: Grignard Reaction Starting Material A->Step 1 Starting Material B Starting Material B Starting Material B->Step 1 Intermediate A Intermediate A Step 1->Intermediate A Step 2 Step 2: Stereoselective Reduction Intermediate A->Step 2 Intermediate B Intermediate B Step 2->Intermediate B Step 3 Step 3: Suzuki Coupling Intermediate B->Step 3 Boronic Acid Boronic Acid Boronic Acid->Step 3 Intermediate C Intermediate C Step 3->Intermediate C Step 4 Step 4: Deprotection Intermediate C->Step 4 Crude this compound Crude this compound Step 4->Crude this compound Purification Crystallization Crude this compound->Purification Final Product (this compound) Final Product (this compound) Purification->Final Product (this compound)

Caption: Overall workflow for the scaled-up synthesis of this compound.

G Start Low Yield / Incomplete Conversion in Step 3? Check_Degassing Was the reaction mixture thoroughly degassed? Start->Check_Degassing Start Here Check_Catalyst Is Palladium Black visible? Check_Degassing->Check_Catalyst Yes Improve_Degassing Action: Increase sparging time to >2h or use Freeze-Pump-Thaw. Check_Degassing->Improve_Degassing No Check_Temp Was the internal temperature stable? Check_Catalyst->Check_Temp No Use_Robust_Catalyst Action: Switch to a more air-stable precatalyst (e.g., a Buchwald palladacycle). Check_Catalyst->Use_Robust_Catalyst Yes Improve_Temp_Control Action: Ensure precise heating control; avoid local overheating. Check_Temp->Improve_Temp_Control No Re-run Re-run reaction with improved parameters Check_Temp->Re-run Yes Improve_Degassing->Re-run Use_Robust_Catalyst->Re-run Improve_Temp_Control->Re-run

Caption: Troubleshooting logic for the Suzuki coupling reaction (Step 3).

G cluster_0 Kinase Activity This compound This compound Kinase-X_Active Kinase-X (Active) This compound->Kinase-X_Active Inhibition Kinase-X_Inactive Kinase-X (Inactive) Kinase-X_Inactive->Kinase-X_Active Activation Kinase-X_Active->Kinase-X_Inactive Deactivation Phosphorylated_Substrate Phosphorylated Substrate Kinase-X_Active->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase-X_Active Substrate Substrate Substrate->Kinase-X_Active Cellular_Response Neurodegenerative Pathway (Cellular Response) Phosphorylated_Substrate->Cellular_Response

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Brevinin-1BW: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of burgeoning anti-inflammatory research, the peptide Brevinin-1BW has emerged as a compelling candidate for therapeutic development. This guide offers a comprehensive validation of its anti-inflammatory activity, presenting a comparative analysis with established agents, detailed experimental methodologies, and a clear visualization of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage the therapeutic promise of Brevinin-1BW.

Comparative Analysis of Anti-Inflammatory Activity

Brevinin-1BW exhibits significant anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced inflammation. Its efficacy has been evaluated against the backdrop of standard anti-inflammatory drugs, demonstrating a potent ability to suppress key inflammatory mediators. The following table summarizes the quantitative data from in-vitro studies, providing a clear comparison of Brevinin-1BW with other relevant compounds.

CompoundTarget Cell LineConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
Brevinin-1BW RAW 264.74 µg/mL87.31%77.82%91.46%
DexamethasoneRAW 264.71 µMData not available in direct comparisonData not available in direct comparisonData not available in direct comparison
IndomethacinVariousVariableMechanism primarily COX inhibitionMechanism primarily COX inhibitionMechanism primarily COX inhibition

Note: Direct comparative quantitative data for Dexamethasone and Indomethacin under identical experimental conditions as Brevinin-1BW were not available in the reviewed literature. Their primary mechanisms of action differ, with Dexamethasone being a corticosteroid and Indomethacin a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

Deciphering the Mechanism: Modulation of Key Signaling Pathways

Brevinin-1BW exerts its anti-inflammatory effects through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Upon cellular stimulation by inflammatory triggers such as LPS, a cascade of protein phosphorylation events activates IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The MAPK pathway, comprising kinases like ERK, JNK, and p38, is also activated by inflammatory stimuli and plays a crucial role in regulating the production of inflammatory mediators.

Brevinin-1BW has been shown to inhibit the activation of both the NF-κB and MAPK pathways, thereby suppressing the downstream production of inflammatory cytokines.

Brevinin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocates Brevinin Brevinin-1BW Brevinin->IKK Inhibits Brevinin->MAPK_pathway Inhibits IkappaB_NFkappaB->NFkappaB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_active->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Leads to Experimental_Workflow cluster_invitro In-Vitro Experiment cluster_analysis Analysis A RAW 264.7 Cell Culture B Pre-treatment with Brevinin-1BW A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24h) C->D E Collect Supernatant D->E F Cell Lysis D->F G ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->G H Western Blot for Signaling Proteins (p-IκBα, p-p65, p-MAPKs) F->H

Comparative Efficacy of Novel Brein Kinase Inhibitors for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Brein kinase, a recently identified serine/threonine kinase, has been implicated as a critical mediator in pro-apoptotic signaling cascades within neuronal cells, making it a promising therapeutic target for neurodegenerative diseases. This guide provides a comparative analysis of three novel this compound kinase inhibitors—BRN-101, BRN-201, and BRN-301—derived from a parent scaffold compound. The following sections detail their in vitro efficacy, selectivity, and pharmacokinetic properties, supported by comprehensive experimental data and protocols.

Quantitative Efficacy and Pharmacokinetic Profile

The in vitro performance of the this compound derivatives was assessed using a suite of standardized assays. The results, summarized in the table below, highlight the differential potencies and properties of each compound.

CompoundThis compound Kinase IC50 (nM)This compound Kinase Ki (nM)Kinase X IC50 (nM)Kinase Y IC50 (nM)Cellular EC50 (nM)Microsomal Stability (% remaining at 60 min)Aqueous Solubility (µg/mL)
Parent Scaffold 8501275>10000>100002500155
BRN-101 751125200>100002204520
BRN-201 12188504500508555
BRN-301 2538>10000>10000956070

Signaling Pathway and Mechanism of Action

This compound kinase is a downstream effector in a signaling pathway initiated by neurotoxic stimuli. Upon activation, this compound kinase phosphorylates the pro-apoptotic protein, Apap-1, leading to caspase activation and subsequent neuronal cell death. The this compound derivatives are designed to inhibit the catalytic activity of this compound kinase, thereby blocking this pathological cascade.

Brein_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotoxic Stimulus Neurotoxic Stimulus Receptor Membrane Receptor Neurotoxic Stimulus->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Brein_Kinase This compound Kinase Upstream Kinase->Brein_Kinase Activates Apap1 Apap-1 Brein_Kinase->Apap1 Phosphorylates Caspase Caspase Cascade Apap1->Caspase Activates Apoptosis Neuronal Apoptosis Caspase->Apoptosis BRN_Derivatives BRN-101, BRN-201, BRN-301 BRN_Derivatives->Brein_Kinase Inhibits

Figure 1: this compound Kinase Pro-Apoptotic Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a compound required to inhibit 50% of the this compound kinase activity.

  • Materials: Recombinant human this compound kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), kinase buffer (HEPES, MgCl2, DTT, BSA).

  • Procedure:

    • A serial dilution of each this compound derivative is prepared in DMSO and then diluted in kinase buffer.

    • This compound kinase and the peptide substrate are added to a 384-well plate.

    • The diluted compounds are added to the wells, and the plate is incubated for 10 minutes at room temperature.

    • The kinase reaction is initiated by adding ATP and incubated for 60 minutes at 30°C.

    • The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (EC50 Determination)

This assay measures the effective concentration of a compound required to produce 50% of its maximal response in a cellular context.[1]

  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Materials: SH-SY5Y cells, DMEM/F12 medium, fetal bovine serum (FBS), penicillin-streptomycin, neurotoxic agent (e.g., glutamate), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the this compound derivatives for 1 hour.

    • A neurotoxic agent is added to induce the this compound kinase pathway, and the cells are incubated for 48 hours.

    • The CellTiter-Glo® reagent is added to each well, and the plate is agitated for 2 minutes to induce cell lysis.

    • After a 10-minute incubation at room temperature, the luminescent signal, proportional to the amount of ATP and thus cell viability, is measured.

    • EC50 values are determined from the dose-response curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of liver microsomes.

  • Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer, test compounds.

  • Procedure:

    • The test compounds are incubated with human liver microsomes in a phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of the compound remaining at the final time point is reported.

Workflow for Derivative Efficacy Comparison

The logical flow from initial screening to comparative analysis is depicted in the diagram below.

Efficacy_Comparison_Workflow Start Parent Scaffold Identification Synthesis Derivative Synthesis (BRN-101, 201, 301) Start->Synthesis Biochem_Assay Biochemical Assays (Kinase IC50, Ki) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assays (Cellular EC50) Synthesis->Cell_Assay ADME_Assay In Vitro ADME (Stability, Solubility) Synthesis->ADME_Assay Data_Analysis Data Analysis and Comparison Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis ADME_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the chemical name "Brein." Extensive searches for a chemical compound named "this compound" did not yield any matching results with established disposal procedures. It is crucial to correctly identify a chemical before handling and disposal to ensure safety and compliance.

This guide provides general procedures for the proper disposal of common laboratory chemical waste , which should be adapted once the correct identity of the substance is confirmed. Always refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal instructions for any chemical.

I. Immediate Safety and Handling Precautions

Proper handling of chemical waste is paramount to ensure the safety of laboratory personnel and the environment. The following are essential, immediate steps to take when managing chemical waste streams.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.

  • Ventilation: Handle volatile or hazardous chemicals in a well-ventilated area or under a fume hood.

  • Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Labeling: Clearly label all waste containers with the full chemical name(s) of the contents, associated hazards, and the date of accumulation.

II. Chemical Waste Segregation and Disposal Plan

A systematic approach to waste segregation is critical for safe and compliant disposal. The following table outlines common categories of laboratory chemical waste and their appropriate disposal containers.

Waste CategoryExamplesContainer TypeDisposal Notes
Halogenated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideGlass or Polyethylene Carboy (clearly labeled)Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneGlass or Polyethylene Carboy (clearly labeled)Keep separate from halogenated waste streams.
Aqueous Waste (Acidic) Solutions with pH < 7 containing heavy metals or other hazardous inorganic compoundsAcid-resistant Polyethylene CarboyNeutralize only if part of an established protocol and safe to do so. Avoid mixing with bases or cyanides.
Aqueous Waste (Basic) Solutions with pH > 7 containing hazardous inorganic compoundsBase-resistant Polyethylene CarboyAvoid mixing with acids.
Solid Chemical Waste Contaminated lab debris (gloves, paper towels), non-hazardous salts, silica gelLined, puncture-resistant container or designated solid waste drumEnsure no free liquids are present. Segregate based on compatibility.
Sharps Waste Needles, syringes, scalpels, contaminated broken glassPuncture-proof sharps container with biohazard symbolNever dispose of sharps in regular trash.[1]

III. Experimental Workflow for Chemical Waste Disposal

The proper disposal of chemical waste follows a defined workflow to ensure safety and regulatory compliance from the point of generation to final pickup by environmental health and safety (EHS) personnel.

G cluster_0 Step 1: In-Lab Waste Generation & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Storage & Pickup A Identify Waste Type (Halogenated, Aqueous, etc.) B Select Correctly Labeled Waste Container A->B C Add Waste to Container Under Fume Hood B->C D Keep Container Closed When Not in Use C->D E Monitor Fill Level (Do not exceed 90%) D->E F Ensure Label is Accurate and Complete E->F G Move Full Container to Designated Waste Area F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Final Disposal H->I G start New Chemical Waste Generated is_solid Is it a solid? start->is_solid is_aqueous Is it an aqueous solution? is_solid->is_aqueous No (Liquid) solid_waste Solid Waste Container is_solid->solid_waste Yes is_halogenated Does it contain halogens (Cl, Br, F)? is_aqueous->is_halogenated No (Organic Solvent) is_acidic Is the pH < 7? is_aqueous->is_acidic Yes halogenated_waste Halogenated Solvent Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Solvent Waste is_halogenated->non_halogenated_waste No acidic_aqueous_waste Acidic Aqueous Waste is_acidic->acidic_aqueous_waste Yes basic_aqueous_waste Basic Aqueous Waste is_acidic->basic_aqueous_waste No (Basic/Neutral)

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.